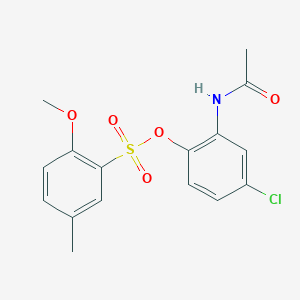![molecular formula C18H18N2O4S B245316 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B245316.png)
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole, also known as PD 98059, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a potent and selective inhibitor of mitogen-activated protein kinase (MAPK) kinase (MEK), which is a key enzyme in the MAPK signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, and survival, making PD 98059 a promising candidate for the treatment of various diseases.
Mechanism of Action
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 98059 acts as a competitive inhibitor of MEK, which is a key upstream regulator of the MAPK signaling pathway. MEK phosphorylates and activates extracellular signal-regulated kinase (ERK), which then translocates to the nucleus and regulates gene expression. By inhibiting MEK, 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 98059 prevents the activation of ERK and downstream signaling events, leading to the inhibition of cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 98059 has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 98059 inhibits cell proliferation and induces apoptosis, which is a programmed cell death mechanism. In neuronal cells, 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 98059 protects against oxidative stress and excitotoxicity, which are common mechanisms of neurodegeneration. In immune cells, 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 98059 inhibits cytokine production and T cell activation, suggesting its potential use in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 98059 has several advantages for lab experiments, including its high potency and selectivity for MEK inhibition, as well as its availability from commercial sources. However, 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 98059 has some limitations, such as its poor solubility in aqueous solutions and its potential for off-target effects at high concentrations. These limitations can be overcome by using appropriate solvent systems and controls in experimental design.
Future Directions
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 98059 has significant potential for future research and therapeutic applications. Some possible future directions include:
1. Combination therapy: 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 98059 could be used in combination with other drugs to enhance its therapeutic effects and reduce potential side effects.
2. Drug delivery systems: Novel drug delivery systems could be developed to improve the solubility and bioavailability of 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 98059, making it more effective in vivo.
3. Targeted therapy: 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 98059 could be used in combination with targeted therapies that exploit specific genetic mutations or signaling pathways in cancer cells.
4. Mechanistic studies: Further mechanistic studies could be performed to elucidate the precise molecular mechanisms of 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 98059 in different cell types and experimental conditions.
5. Clinical trials: Clinical trials could be conducted to evaluate the safety and efficacy of 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 98059 in humans, potentially leading to its approval as a therapeutic drug.
Synthesis Methods
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 98059 can be synthesized using a multi-step process that involves the reaction of 2,5-dimethoxybenzene with phenylsulfonyl chloride, followed by the reaction of the resulting product with methyl 4-bromobenzoate. The final step involves the reaction of the intermediate product with imidazole in the presence of a base. The purity and yield of the final product can be improved by using various purification techniques, such as column chromatography and recrystallization.
Scientific Research Applications
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 98059 has been extensively studied in various scientific research fields, including cancer research, neuroscience, and immunology. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the MAPK signaling pathway, which is often overactivated in cancer cells. 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 98059 has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke, suggesting its potential use in the treatment of neurological disorders. In addition, 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 98059 has been used to study the role of MAPK signaling in immune cell activation and cytokine production.
properties
Molecular Formula |
C18H18N2O4S |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-4-methyl-2-phenylimidazole |
InChI |
InChI=1S/C18H18N2O4S/c1-13-12-20(18(19-13)14-7-5-4-6-8-14)25(21,22)17-11-15(23-2)9-10-16(17)24-3/h4-12H,1-3H3 |
InChI Key |
UVVPMUZLEYEYNK-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Canonical SMILES |
CC1=CN(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 1-[(4-iodophenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B245236.png)
![1-[(3,4-Dichlorophenyl)sulfonyl]-2-methylpiperidine](/img/structure/B245249.png)


![1-[(5-isopropyl-2-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245310.png)
![1-[(4-cyclohexylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245313.png)
![1-[(4-ethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245314.png)
![1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245318.png)
![1-[(3,4-diethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245320.png)
![1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245321.png)


![1-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B245402.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245406.png)